

An In-depth Technical Guide on the Initial Clinical Trial Results of Trabedersen

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trabedersen*

Cat. No.: *B15361751*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial clinical trial results for **Trabedersen**, an antisense oligonucleotide designed to inhibit the expression of transforming growth factor-beta 2 (TGF- β 2). The data presented herein is collated from early-phase clinical studies in various solid tumors, offering insights into the agent's safety, efficacy, and mechanism of action.

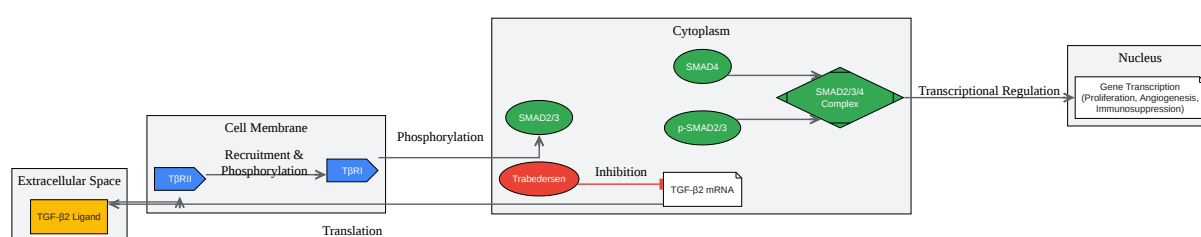
Core Mechanism of Action

Trabedersen is a synthetic antisense oligodeoxynucleotide that specifically targets and binds to the messenger RNA (mRNA) of TGF- β 2, a cytokine often overexpressed in advanced tumors.^[1] This binding action leads to the degradation of the TGF- β 2 mRNA, thereby inhibiting the synthesis of the TGF- β 2 protein.^[1] The subsequent reduction in TGF- β 2 levels is intended to counteract its immunosuppressive effects within the tumor microenvironment and inhibit tumor growth, metastasis, and angiogenesis.^{[1][2][3]}

Signaling Pathway

The transforming growth factor-beta (TGF- β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of tumor progression in later stages.^[4] **Trabedersen** specifically targets the TGF- β 2 isoform. The canonical TGF- β signaling cascade is initiated by the binding of a TGF- β ligand to a type II receptor (T β RII), which then recruits and phosphorylates a type I receptor (T β RI).^{[4][5]} This activated receptor complex

phosphorylates downstream SMAD proteins (SMAD2 and SMAD3), which then form a complex with SMAD4.[4] This SMAD complex translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes, including cell cycle control, apoptosis, and epithelial-mesenchymal transition (EMT).[4][5]



[Click to download full resolution via product page](#)

Figure 1: Trabedersen's Mechanism of Action within the TGF-β2 Signaling Pathway.

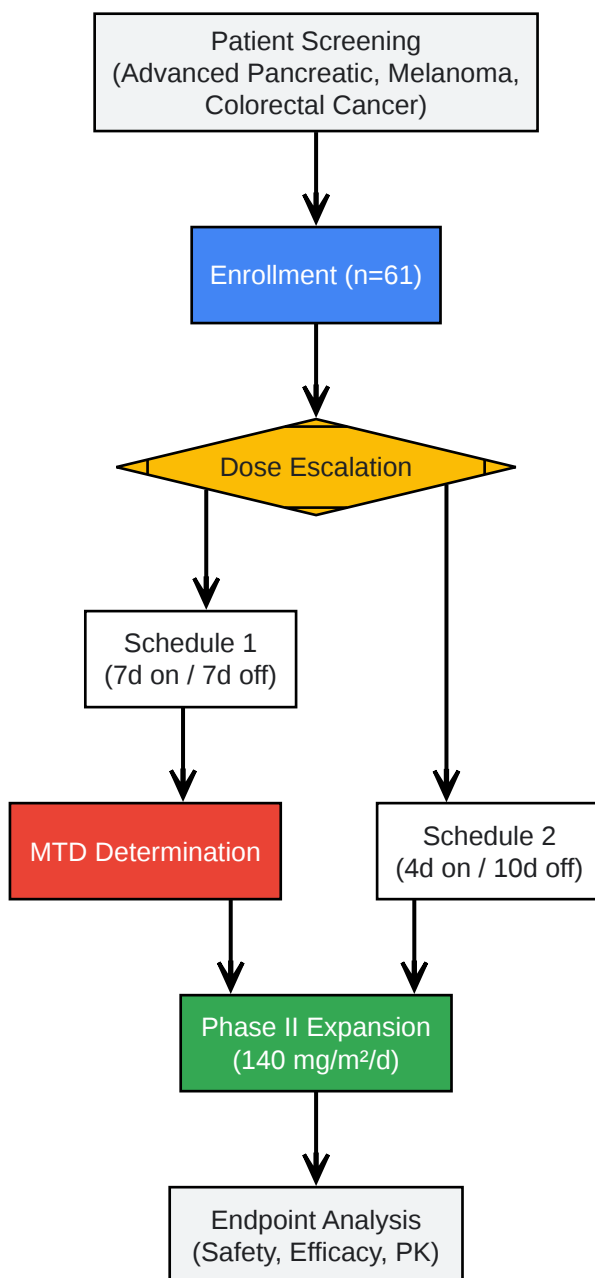
Phase I/II Clinical Trial in Advanced Solid Tumors

An open-label, multi-center, dose-escalation Phase I/II study evaluated the safety and efficacy of intravenously administered **Trabedersen** in patients with advanced pancreatic cancer, malignant melanoma, and colorectal carcinoma.[1][2][6][7]

Experimental Protocol

- **Patient Population:** A total of 61 patients were enrolled, including 37 with pancreatic cancer, 19 with malignant melanoma, and 5 with colorectal carcinoma, who had received 2nd to 4th-line therapy.[2][6][7]

- Dosing and Administration: **Trabedersen** was administered intravenously. Two treatment schedules were investigated:
 - Schedule 1: 7 days on, 7 days off.
 - Schedule 2: 4 days on, 10 days off.[\[1\]](#)[\[6\]](#) Dose escalation was performed to determine the maximum tolerated dose (MTD).[\[1\]](#)
- Primary Objectives: The primary objectives were to determine the MTD and dose-limiting toxicities (DLTs).[\[1\]](#)
- Secondary Objectives: Secondary objectives included assessing safety, tolerability, pharmacokinetics, and efficacy.[\[1\]](#)



[Click to download full resolution via product page](#)

Figure 2: Experimental Workflow for the Phase I/II Solid Tumor Trial.

Quantitative Data Summary

Indication	Patient Subgroup	Number of Patients (n)	Median Overall Survival (mOS) in Months	95% Confidence Interval (CI)
Pancreatic Cancer	All patients	37	4.9	3.2, 7.1
2nd-line, 140 mg/m ² /d	9	13.4	2.2, 39.7	
Malignant Melanoma	All patients	19	11.4	7.5, 13.9
Last cohort (140 mg/m ² /day)	14	9.3	6.5, 12.2	
Colorectal Cancer	All patients	5	3.0	N/A

Data sourced from ASCO presentations and related publications.[\[1\]](#)[\[6\]](#)

Safety and Tolerability: **Trabedersen** was generally safe and well-tolerated.[\[2\]](#)[\[6\]](#) The most common adverse event was non-serious and transient thrombocytopenia.[\[2\]](#)[\[6\]](#) Serious adverse events possibly related to the treatment were rare and included gastrointestinal hemorrhage and pyrexia.[\[1\]](#)[\[6\]](#) The MTD for the "7 days on, 7 days off" schedule was established at 160 mg/m²/day.[\[1\]](#)[\[6\]](#)

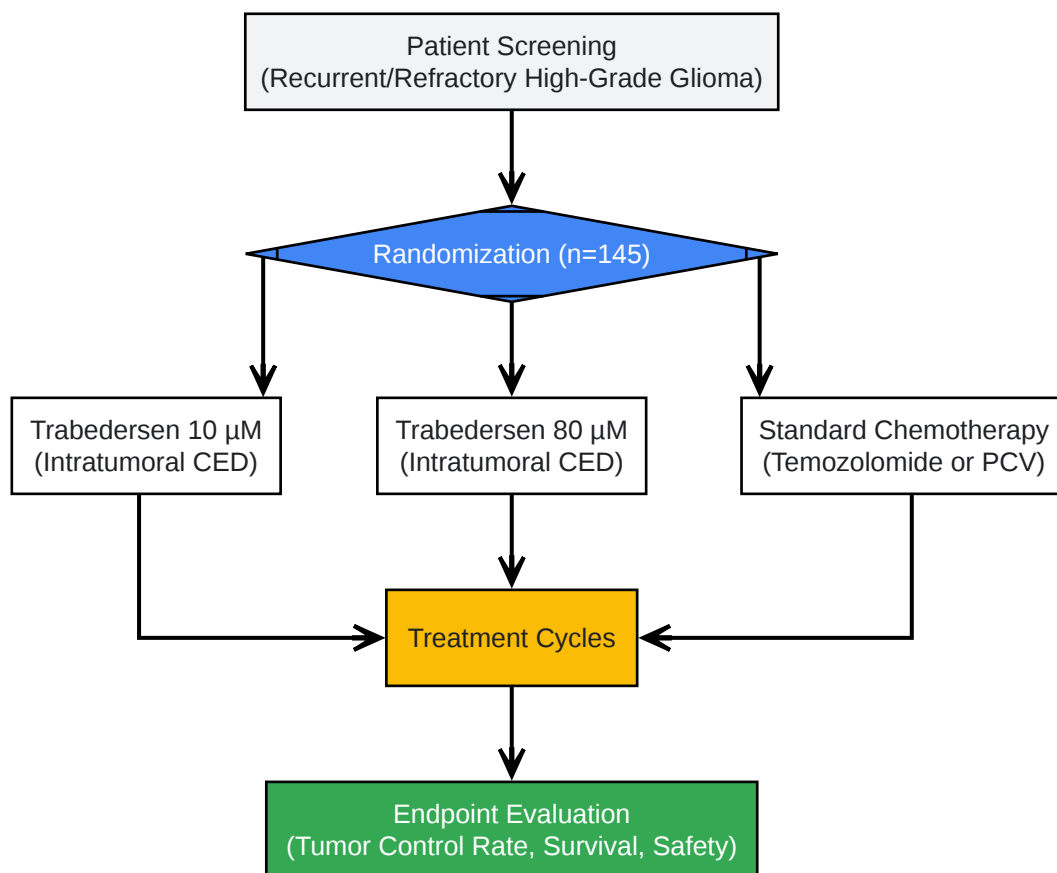
Phase IIb Clinical Trial in High-Grade Glioma

A randomized, open-label, active-controlled, dose-finding Phase IIb study was conducted to evaluate the efficacy and safety of **Trabedersen** in patients with recurrent or refractory high-grade glioma (anaplastic astrocytoma [AA] and glioblastoma multiforme [GBM]).[\[8\]](#)[\[9\]](#)

Experimental Protocol

- Patient Population: 145 patients with recurrent/refractory anaplastic astrocytoma or glioblastoma multiforme were randomized.[\[8\]](#)[\[9\]](#)
- Treatment Arms:

- **Trabedersen** 10 μ M
- **Trabedersen** 80 μ M
- Standard Chemotherapy (temozolomide or procarbazine/lomustine/vincristine)[8][9]
- Administration: **Trabedersen** was administered intratumorally via convection-enhanced delivery (CED).[8][10]
- Primary Endpoint: The primary endpoint was the 6-month tumor control rate.[8]
- Secondary Endpoints: Secondary endpoints included response at later timepoints, overall survival, and safety.[8][9]



[Click to download full resolution via product page](#)

Figure 3: Experimental Workflow for the Phase IIb High-Grade Glioma Trial.

Quantitative Data Summary

Patient Subgroup	Endpoint	Trabedersen n 10 μ M	Trabedersen n 80 μ M	Standard Chemotherapy	p-value
Anaplastic Astrocytoma (AA)	14-Month Tumor Control Rate	Significant Benefit	-	-	0.0032 (vs. chemo)
2-Year Survival Rate	Trend for Superiority	-	-	0.10 (vs. chemo)	
Median Overall Survival (mOS)	39.1 months	35.2 months	21.7 months	Not Significant	
Glioblastoma (GBM)	Response and Survival	Comparable	Comparable	Comparable	-
GBM (≤ 55 years, KPS $> 80\%$)	2 and 3-Year Survival	3-fold higher	-	-	N/A (Exploratory)

Data sourced from a publication of the randomized controlled study.[\[8\]](#)[\[9\]](#)

Safety and Tolerability: The frequency of drug-related adverse events was lower in the **Trabedersen** arms compared to standard chemotherapy.[\[8\]](#)[\[9\]](#)

- **Trabedersen** 10 μ M: 27% of patients experienced related adverse events.[\[8\]](#)[\[9\]](#)
- **Trabedersen** 80 μ M: 43% of patients experienced related adverse events.[\[8\]](#)[\[9\]](#)
- Standard Chemotherapy: 64% of patients experienced related adverse events.[\[8\]](#)[\[9\]](#)

Conclusion

The initial clinical trials of **Trabedersen** have demonstrated a manageable safety profile and have shown encouraging signs of efficacy in heavily pre-treated patient populations with

advanced solid tumors, particularly pancreatic cancer and high-grade glioma.[6][7][8] The data from these early-phase studies have provided a strong rationale for further clinical development. The distinct mechanism of action, targeting the immunosuppressive tumor microenvironment via TGF- β 2 inhibition, positions **Trabedersen** as a novel therapeutic strategy in oncology. Future research will likely focus on combination therapies and patient selection based on TGF- β 2 expression levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ANTISENSE PHARMA GmbH Presents Trabedersen Phase I/II Complete Data at American Society of Clinical Oncology - BioSpace [[biospace.com](https://www.biospace.com)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 3. Transforming growth factor-beta 2 gene silencing with trabedersen (AP 12009) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Therapeutic Targets for the Treatment of Cardiac Fibrosis and Cancer: Focusing on TGF- β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. asco.org [asco.org]
- 8. Targeted therapy for high-grade glioma with the TGF- β 2 inhibitor trabedersen: results of a randomized and controlled phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted therapy for high-grade glioma with the TGF- β 2 inhibitor trabedersen: results of a randomized and controlled phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Initial Clinical Trial Results of Trabedersen]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15361751#initial-clinical-trial-results-for-trabedersen>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com